

# Application Note: Quantification of Amikacin Sulfate in Biological Fluids by HPLC

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## Compound of Interest

Compound Name: Amikacin Sulfate

Cat. No.: B1667094

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## Introduction

**Amikacin sulfate** is a semisynthetic aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria. Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) in biological fluids is crucial to ensure efficacy while minimizing adverse effects.[1] Amikacin lacks a strong native chromophore, making its direct quantification by HPLC with UV-Vis detection challenging.[1][2][3] This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of **amikacin sulfate** in biological fluids, such as plasma, serum, and urine, following a pre-column derivatization procedure.

The therapeutic plasma concentration of amikacin is typically in the range of 8–16 µg/mL.[1] The method outlined below provides the necessary sensitivity and selectivity for accurate quantification within this therapeutic window.

## Principle

This method utilizes a pre-column derivatization step to attach a chromophoric or fluorophoric tag to the amikacin molecule, enabling sensitive detection. Several derivatization reagents can be employed, including Hantzsch reagent, ninhydrin, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][4][5] This protocol will focus on the use of the Hantzsch reagent, which reacts with the primary amino groups of amikacin to form a yellow-colored derivative that can be detected by a UV-Vis or Diode Array Detector (DAD).[1][2] The derivatized amikacin is then separated from other sample components on a reversed-phase C18 column and quantified.

## Experimental Protocols

### 1. Materials and Reagents

- **Amikacin Sulfate** Reference Standard (e.g., European Pharmacopoeia Reference Standard)[5]
- Hantzsch reagent (freshly prepared)[1]
  - Acetylacetone
  - Formaldehyde
  - Acetate buffer (0.1 M, pH 5.0)[1]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (Milli-Q or equivalent)
- Sodium acetate
- Glacial acetic acid
- Biological fluid (plasma, serum, or urine)
- 0.2 µm syringe filters

### 2. Instrumentation

- HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., Spherisorb C18 ODS2, 250 × 4.6 mm, 5 µm or Kromasil 100 C18, 150 mm x 4.6 mm, 5 µm).[1][2]
- Water bath

- Vortex mixer
- Centrifuge
- pH meter
- Analytical balance

### 3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a ratio of 25:75 (v/v).[2] Degas the mobile phase by sonication before use.
- Hantzsch Reagent: Freshly prepare the Hantzsch reagent by mixing 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, and 1.0 mL of 0.1 M acetate buffer (pH 5.0) in a 10 mL volumetric flask and diluting to volume with Milli-Q water.[1]
- Amikacin Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of **amikacin sulfate** reference standard in Milli-Q water to obtain a concentration of 1000 µg/mL.[1] This solution should be stored at 2-8°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Milli-Q water to achieve concentrations ranging from 1.0 to 100 µg/mL.[1]

### 4. Sample Preparation

For Plasma or Serum Samples:

- Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of acetonitrile.
- Vortex: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.
- Collect Supernatant: Carefully transfer the supernatant to a clean tube.

For Urine Samples:

- Centrifuge: Centrifuge the urine sample to remove any particulate matter.[\[1\]](#)
- Dilution: Dilute the urine sample with Milli-Q water. A dilution factor of 1:10 is a common starting point, but this may need to be adjusted based on the expected amikacin concentration.[\[1\]](#)
- Filter: Filter the diluted urine sample through a 0.2  $\mu\text{m}$  syringe filter.[\[1\]](#)

#### 5. Pre-column Derivatization Procedure

- Mix: In a screw-capped test tube, mix 1.0 mL of the prepared sample (supernatant from plasma/serum or diluted urine) or working standard solution with 1.0 mL of freshly prepared Hantzsch reagent.[\[1\]](#)
- Heat: Heat the mixture in a water bath at 60°C for 15 minutes.[\[1\]](#)
- Cool: After heating, immediately cool the mixture in an ice bath to stop the reaction.[\[1\]](#)
- Inject: The derivatized sample is now ready for injection into the HPLC system.

#### 6. HPLC Conditions

- Column: Spherisorb C18 ODS2 (250  $\times$  4.6 mm, 5  $\mu\text{m}$ )[\[2\]](#)
- Mobile Phase: Acetonitrile: 0.1 M Sodium Acetate Buffer (pH 5.0) (25:75, v/v)[\[2\]](#)
- Flow Rate: 1.0 mL/min[\[1\]](#)
- Column Temperature: 35°C[\[2\]](#)[\[6\]](#)
- Detection Wavelength: 330 nm or 340 nm[\[1\]](#)[\[2\]](#)
- Injection Volume: 20  $\mu\text{L}$

#### 7. Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized amikacin against the corresponding concentration of the working standard solutions.

- Quantification: Determine the concentration of amikacin in the biological samples by interpolating their peak areas from the calibration curve.

## Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for **amikacin sulfate** quantification.

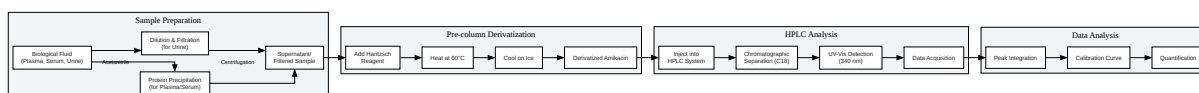
Table 1: Chromatographic and Derivatization Conditions

Parameter	Method 1 (Hantzsch Derivatization)	Method 2 (Ninhydrin Derivatization)	Method 3 (FMOC-Cl Derivatization)
Derivatizing Reagent	Hantzsch Reagent[1]	Ninhydrin[4]	9-fluorenylmethyl chloroformate (FMOC- Cl)[5]
Column	Kromasil 100 C18 (15 cm x 0.46 mm, 5 µm) [1]	Eclipse DB-C18 (150 mm x 4.6 mm, 5 µm) [4][7]	Not Specified
Mobile Phase	Acetonitrile: 0.01 M Acetate Buffer (pH 5) (70:30 v/v)[1]	Water: Acetonitrile (70:30, v/v)[4][7]	Acetonitrile: Water (Gradient)
Detection Wavelength	340 nm[1]	400 nm[4][7]	Excitation: 265 nm, Emission: 315 nm[5]
Retention Time	Not Specified	1.70 min[4]	Not Specified

Table 2: Method Validation Parameters

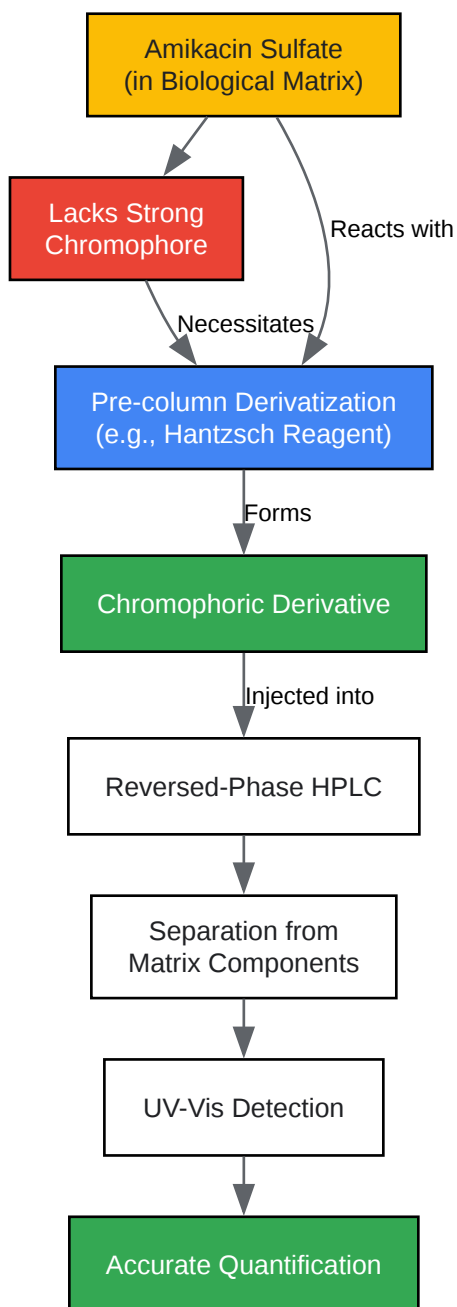
Parameter	Method 1 (Hantzsch Derivatization)	Method 2 (Ninhydrin Derivatization)	Method 3 (FMOC-Cl Derivatization)
Linearity Range	1.0 - 100 mg/L[1]	Not Specified	0.5 - 10 µg/mL (in serum)[5]
Correlation Coefficient (r <sup>2</sup> )	>0.99	Not Specified	1.00[5]
Limit of Detection (LOD)	Not Specified	Not Specified	50 ng/mL[5]
Limit of Quantification (LOQ)	1.0 µg/mL[1]	Not Specified	350 ng/mL[5]
Recovery	Not Specified	98.08 – 100.72%[4][7]	88 - 103%[5]
Intra-day Precision (%RSD)	<5%	<5%[4][7]	<10%[5]
Inter-day Precision (%RSD)	<5%	<5%[4][7]	<10%[5]

## Visualizations



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Caption: Experimental workflow for **amikacin sulfate** quantification.



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Caption: Rationale for the **amikacin sulfate** HPLC method.

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